molecular formula C24H31N3O4 B2649480 N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide CAS No. 349103-03-3

N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2649480
CAS No.: 349103-03-3
M. Wt: 425.529
InChI Key: JPJRDEIWABVRAM-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining three key moieties:

  • Adamantane: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane penetration, often used in CNS-targeting drugs .
  • 4-Nitrobenzamide: A para-substituted benzamide with a strong electron-withdrawing nitro group, which may influence hydrogen bonding, redox properties, or target binding.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c28-22(19-4-6-20(7-5-19)27(30)31)25-21(23(29)26-8-2-1-3-9-26)24-13-16-10-17(14-24)12-18(11-16)15-24/h4-7,16-18,21H,1-3,8-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJRDEIWABVRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is alkylated with a suitable electrophile.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.

    Coupling with Nitrobenzamide: The final step involves coupling the adamantane-piperidine intermediate with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, particularly of the nitro group, can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products

    Oxidation: Oxidized derivatives of the adamantane or piperidine moieties.

    Reduction: Amino derivatives of the nitrobenzamide group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Key analogs differ primarily in the benzamide substituent, impacting physicochemical and biological properties:

Compound Name Benzamide Substituent Key Properties/Data Reference
N-[1-(Adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide NO₂ (para) Not explicitly reported; inferred high lipophilicity due to adamantane
N-[1-(Adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-chlorobenzamide (CM974262) Cl (para) Cataloged (CAS 1008985-78-1); chloro’s moderate electronegativity may reduce redox activity vs. NO₂
(E)-N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)-4-nitrobenzamide (9d) NO₂ (para) IR peaks: 1678, 1600 cm⁻¹ (amide C=O), 1546 cm⁻¹ (C=C); mp 264–266°C; yield 64%

Key Observations :

  • The nitro group in the target compound may enhance hydrogen-bond acceptor capacity compared to chloro or methoxy substituents.

Adamantane-Containing Analogs in Receptor Targeting

Adamantane is a hallmark of neuroactive compounds. Comparison with cannabinoid ligands highlights structural divergence:

Compound Name Core Structure Target/Activity Reference
Target Compound Adamantane-piperidine-nitrobenzamide Undisclosed; hypothesized CNS targets
SR141716A (Rimonabant) Piperidine-chlorophenyl-pyrazole CB1 inverse agonist (anti-obesity)
SR144528 Bicycloheptane-chlorophenyl CB2 inverse agonist

Key Observations :

  • The target compound lacks the pyrazole/chlorophenyl motifs critical for CB1/CB2 binding in SR141716A/SR144528, suggesting divergent targets .
  • Adamantane’s rigidity may stabilize binding pockets unrelated to cannabinoid receptors, such as ion channels or enzymes.

Fragment-Based Design and SAR Lessons

emphasizes challenges in fragment merging for tuberculosis/HIV drug discovery.

  • For example, compound 22 (4-iodo-N-prop-2-ynylbenzenesulfonamide) showed unimproved antibacterial potency despite structural modifications .
  • SAR exploration : Systematic substituent screening (e.g., replacing nitro with iodo or thiophene-oxadiazole) led to submicromolar boosters in related systems .

Implications for the Target Compound :

  • The 4-nitro group may need further optimization (e.g., replacing with bioisosteres like cyano or trifluoromethyl) to balance potency and pharmacokinetics.

Biological Activity

N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide is a compound that combines structural motifs known for their biological activity, including an adamantane moiety, a piperidine ring, and a nitrobenzamide group. The unique structural features of this compound suggest potential pharmacological applications, particularly in antimicrobial and anti-proliferative contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic uses.

Structural Characteristics

The compound can be structurally represented as follows:

  • Adamantan-1-yl Group : Provides hydrophobic characteristics and influences the compound's interaction with biological membranes.
  • Piperidine Ring : Known for its role in enhancing biological activity through interactions with various receptors.
  • Nitrobenzamide Group : The nitro group is associated with diverse biological activities, including antimicrobial and anti-cancer properties.

Table 1: Structural Features of this compound

ComponentStructure/Description
Adamantan GroupHydrophobic, enhances membrane interaction
Piperidine RingIncreases receptor binding potential
NitrobenzamideAssociated with antimicrobial and anti-cancer activity

Antimicrobial Properties

The nitro group in compounds like this compound has been shown to induce redox reactions that lead to microbial cell death. Studies indicate that nitro compounds can exhibit broad-spectrum antimicrobial activity against bacteria such as H. pylori and M. tuberculosis due to their ability to generate reactive oxygen species (ROS) that damage cellular components .

Anti-Proliferative Effects

Research has demonstrated that compounds containing both adamantane and nitro groups can exhibit significant anti-proliferative effects against various cancer cell lines. For instance, the presence of the nitro group is crucial for inducing apoptosis in cancer cells through mechanisms involving oxidative stress .

Case Studies

  • Study on Antimicrobial Activity :
    • A recent study evaluated the antimicrobial efficacy of nitro compounds, revealing that derivatives similar to this compound showed promising activity against resistant strains of bacteria .
  • Investigation of Anti-Cancer Properties :
    • In vitro tests on cancer cell lines demonstrated that compounds with similar structural features inhibited cell growth significantly, suggesting potential use in cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against H. pylori, M. tuberculosis
Anti-ProliferativeInduces apoptosis in cancer cell lines

The mechanism by which this compound exerts its biological effects likely involves:

  • Reactive Oxygen Species Generation : The nitro group facilitates the production of ROS, leading to oxidative damage in microbial cells.
  • Receptor Interaction : The piperidine ring may enhance binding to specific cellular receptors involved in apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide, and how can reaction conditions be optimized for academic-scale preparation?

  • Methodological Answer : The compound can be synthesized via thermal amidation using (NH₄)₂S₂O₈ as an oxidant in DMSO at 50°C for 24 hours. Key steps include coupling adamantane-derived intermediates (e.g., 2-((adamantan-1-yl)amino)-2-oxoacetic acid) with heterocyclic precursors. Purification via column chromatography (hexane:ethyl acetate gradients) ensures product isolation. Optimization involves adjusting stoichiometric ratios (e.g., 2 equiv. of adamantane reagent to 1 equiv. of imidazole/pyridine derivatives) and monitoring reaction progress via TLC .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound in academic research settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity and functional group placement, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values). Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What safety protocols are essential when handling this compound given its GHS hazard classifications?

  • Methodological Answer : Adhere to OSHA HCS standards: use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Conduct reactions in fume hoods with HEPA filters to minimize inhalation of aerosols. Store at 2–8°C under inert gas (N₂/Ar) to prevent decomposition. Emergency procedures include immediate rinsing (15 min for eye exposure) and activated charcoal administration for ingestion .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of the adamantane and piperidine moieties in this compound’s biological activity?

  • Methodological Answer :

  • Adamantane Modification : Synthesize analogs with fluorinated or hydroxylated adamantane groups to evaluate hydrophobicity and steric effects on target binding (e.g., bacterial enzyme inhibition).
  • Piperidine Substitution : Replace piperidine with morpholine or azetidine rings to assess flexibility and hydrogen-bonding capacity.
  • Assays : Use time-kill kinetics (e.g., 0–24 h sampling at 1×, 2×, and 4× MIC) against resistant strains (e.g., MRSA) to quantify bactericidal effects. Pair with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., penicillin-binding proteins) .

Q. What strategies are effective for resolving contradictions in biological activity data observed across different experimental models?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like inoculum size (CFU/mL), growth medium (e.g., CAMHB vs. RPMI), and incubation temperature (35°C vs. 37°C).
  • Mechanistic Profiling : Compare MIC/MBC ratios (e.g., ≤4× MIC suggests bactericidal activity) across strains and validate via transcriptomics (RNA-seq) to identify differential gene expression in response to the compound.
  • Meta-Analysis : Apply multivariate regression to published datasets, isolating variables such as nitro group positioning or logP values that correlate with efficacy outliers .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to calculate bioavailability scores, blood-brain barrier permeability, and CYP450 inhibition risks. Prioritize derivatives with polar surface area <140 Ų and AlogP <5.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to identify stable binding conformations and guide substitutions (e.g., nitro → sulfonamide for enhanced solubility).
  • In Silico Toxicity : Apply ProTox-II to predict hepatotoxicity and mutagenicity, excluding analogs with alerting substructures (e.g., nitro groups in lipophilic environments) .

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